molecular formula C19H18N6OS B2862676 N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226441-35-5

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2862676
CAS RN: 1226441-35-5
M. Wt: 378.45
InChI Key: GXTSAYJLEKYHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Antiallergic Agents

The research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , shows potential antiallergic properties. A particular compound in this class was found to be significantly more potent than astemizole, a known antihistamine, in inhibiting histamine release from guinea pig peritoneal mast cells, indicating strong antiallergic potential (Menciu et al., 1999).

Insecticidal Activity

New heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential agricultural applications for compounds related to N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide in pest management (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

The synthesis of N-ethyl-3-indolyl heterocycles and their evaluation for antimicrobial activity highlight the potential for compounds in this class to act against various microbial pathogens. Some compounds showed high growth inhibition activities, suggesting possible applications in developing new antimicrobial agents (El-Sayed et al., 2016).

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, focuses on their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial in cancer cell metabolism, indicating that compounds in this class could have applications in cancer therapy (Shukla et al., 2012).

Antioxidant Activity

Novel 1H-3-indolyl derivatives have been evaluated as significant antioxidants, suggesting the potential for compounds related to the one to serve as effective scavengers of reactive oxygen species (ROS), which could have implications in preventing oxidative stress-related diseases (Aziz et al., 2021).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c26-17(20-9-6-13-11-23-16-5-2-1-4-15(13)16)10-14-12-27-19(24-14)25-18-21-7-3-8-22-18/h1-5,7-8,11-12,23H,6,9-10H2,(H,20,26)(H,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTSAYJLEKYHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

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